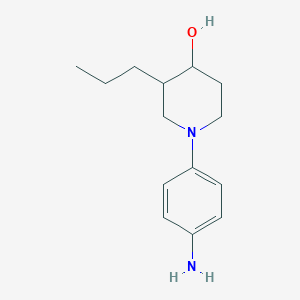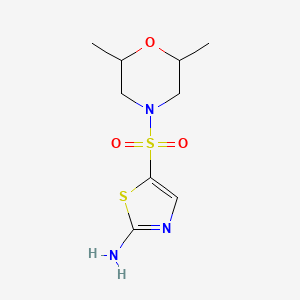
5-((2,6-二甲基吗啉)磺酰基)噻唑-2-胺
描述
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H15N3O3S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
噻唑衍生物,包括“5-((2,6-二甲基吗啉)磺酰基)噻唑-2-胺”,已被发现具有抗氧化活性 。抗氧化剂是能够预防或减缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,是人体对环境和其他压力的反应而产生的。
镇痛活性
噻唑化合物据报道具有镇痛(止痛)特性 。这使得它们成为开发新型止痛药的潜在候选药物。
抗炎活性
噻唑衍生物已显示出抗炎作用 。炎症是对有害刺激的生物学反应,抗炎药用于减轻炎症和缓解疼痛。
抗菌活性
噻唑化合物已证明具有抗菌特性 。它们已被发现对多种微生物有效,使其成为开发新型抗菌药物的潜在候选药物。
抗真菌活性
一些噻唑衍生物已被合成并筛选其抗真菌活性 。真菌感染是一个重大的健康问题,因此不断需要新的有效抗真菌药物。
抗肿瘤活性
噻唑化合物已显示出作为抗肿瘤或细胞毒性药物分子的潜力 。它们已被发现对各种类型的癌细胞有效,表明其在癌症治疗中的潜在用途。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory activities .
生化分析
Biochemical Properties
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cytotoxicity in cancer cells by disrupting cell division and promoting apoptosis . Additionally, this compound may affect the synthesis of neurotransmitters and other essential biomolecules, thereby impacting cellular communication and metabolism.
Molecular Mechanism
The molecular mechanism of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting their anticancer effects . Additionally, 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant harm.
Metabolic Pathways
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic pathways can influence the overall efficacy and safety profile of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine.
Transport and Distribution
The transport and distribution of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S2/c1-6-4-12(5-7(2)15-6)17(13,14)8-3-11-9(10)16-8/h3,6-7H,4-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXSLRRGAAXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


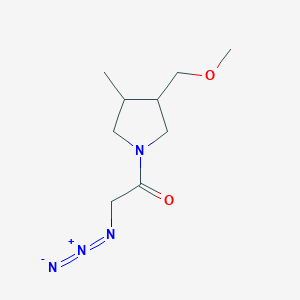
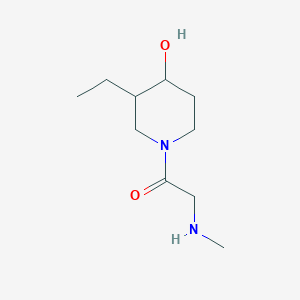
![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-Oxa-7-azaspiro[3.5]nonan-7-amine](/img/structure/B1491269.png)
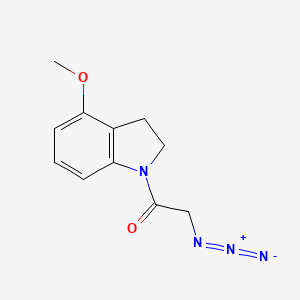
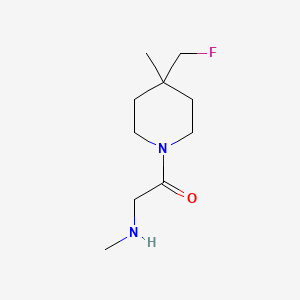

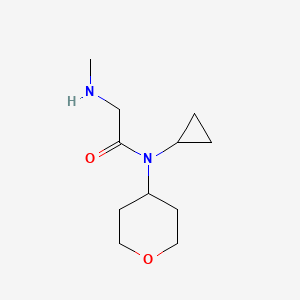
![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)

